Chemoselective Synthesis of Nucleoside 5′-H-Phosphonate Diesters with High Yields
In the synthesis of nucleoside 5′-H-phosphonate diesters, the use of phenylphosphorodichloridite enables a one-pot, chemoselective Arbuzov reaction with unprotected nucleosides, producing the desired product in good yields. The reaction proceeds via the formation of an aryl H-phosphonate diester intermediate [1]. The chemoselectivity for the 5′-hydroxyl group is a critical advantage, as it avoids complex protection/deprotection strategies. No direct comparator data is provided in the source for other dichlorophosphites.
| Evidence Dimension | Yield of Nucleoside 5′-H-Phosphonate Diester |
|---|---|
| Target Compound Data | Good yields (no specific numerical value provided in abstract) |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | Reaction of phenyl phosphorodichloridite with two equiv of alcohol or a mixture of one equiv of alcohol and one equiv of tert-butyl alcohol, followed by displacement with unprotected nucleosides [1] |
Why This Matters
This method demonstrates the compound's unique ability to perform a chemoselective phosphorylation on unprotected nucleosides, a crucial step in nucleotide analog synthesis where other phosphorylating agents would require extensive protecting group chemistry.
- [1] Guo, X.; Ding, Y.; Zhao, Y. New and One Pot Chemoselective Synthesis of Nucleoside 5′-H-Phosphonate Diesters. Nucleosides, Nucleotides and Nucleic Acids 2005, 24 (8), 1185-1191. DOI: 10.1080/15257770500230467. View Source
